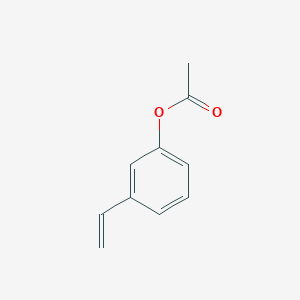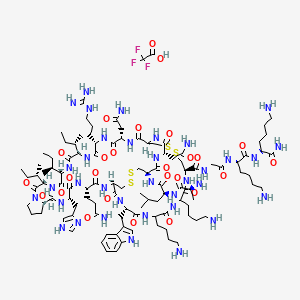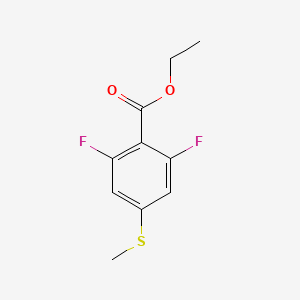
3-Acetoxystyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetoxystyrene is an organic compound with the molecular formula C10H10O2. It is a derivative of styrene, where the hydroxyl group on the benzene ring is replaced by an acetoxy group. This compound is used in various applications, including as an intermediate in pharmaceutical synthesis and in the production of photoresist materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxystyrene can be synthesized through several methods. One common method involves the reaction of 3-hydroxybenzaldehyde with acetyl chloride in a methylene chloride solution, followed by a Wittig reaction with methyltriphenylphosphonium bromide . Another method involves reacting 3-hydroxybenzaldehyde with acetic anhydride in a toluene solution, followed by a reaction with dibromomethane in the presence of zinc metal and active chloride .
Industrial Production Methods: Industrial production of this compound often employs a Heck reaction on 3-acetoxyhalobenzene (where X represents F, Cl, Br, or I) . This method is advantageous due to its higher yield and reduced waste production compared to other methods.
Chemical Reactions Analysis
Types of Reactions: 3-Acetoxystyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the acetoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for epoxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Epoxides: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Styrenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Acetoxystyrene has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of photoresist materials for microelectronics.
Mechanism of Action
The mechanism of action of 3-acetoxystyrene involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In polymer chemistry, it participates in polymerization reactions, forming polymers with specific properties based on the reaction conditions and comonomers used .
Comparison with Similar Compounds
4-Acetoxystyrene: Similar in structure but with the acetoxy group at the para position.
3-Hydroxystyrene: The hydroxyl group is not acetylated.
4-Hydroxystyrene: The hydroxyl group is at the para position.
Uniqueness: 3-Acetoxystyrene is unique due to its specific placement of the acetoxy group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties of the resulting polymers and other derivatives .
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(3-ethenylphenyl) acetate |
InChI |
InChI=1S/C10H10O2/c1-3-9-5-4-6-10(7-9)12-8(2)11/h3-7H,1H2,2H3 |
InChI Key |
OWTJYMHZFCHOBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14029989.png)









![tert-Butyl (3S)-3-({[3-[(aminocarbonyl)amino]-5-(3-fluorophenyl)-2-thienyl]-carbonyl}amino)piperidine-1-carboxylate](/img/structure/B14030068.png)
![(3aS,8bR)-2-(6-cyclohexylpyridin-2-yl)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B14030069.png)
